3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate

Excitatory amino acid receptor antagonists Decahydroisoquinoline synthesis AMPA receptor pharmacology

3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 128073-42-7) is a mixed-ester decahydroisoquinoline derivative with molecular formula C₁₄H₂₁NO₅ and molecular weight 283.32 g/mol. The compound bears a 6-oxo substituent on the fused bicyclic scaffold and carries two differentiated carboxylate esters (ethyl at position 3, methyl at position 2).

Molecular Formula C14H21NO5
Molecular Weight 283.32 g/mol
CAS No. 128073-42-7
Cat. No. B1316256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate
CAS128073-42-7
Molecular FormulaC14H21NO5
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC
InChIInChI=1S/C14H21NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h9-10,12H,3-8H2,1-2H3
InChIKeyHAEQCUWBOVQMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 128073-42-7): Sourcing Guide for a Patented Excitatory Amino Acid Receptor Antagonist Intermediate


3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 128073-42-7) is a mixed-ester decahydroisoquinoline derivative with molecular formula C₁₄H₂₁NO₅ and molecular weight 283.32 g/mol [1]. The compound bears a 6-oxo substituent on the fused bicyclic scaffold and carries two differentiated carboxylate esters (ethyl at position 3, methyl at position 2). It is listed as a key intermediate in multiple Eli Lilly patents (US5527810, US5670516) directed toward decahydroisoquinoline-based excitatory amino acid receptor antagonists targeting AMPA and NMDA receptors [2][3]. Commercially, it is available from several chemical suppliers at purities ranging from 95% to ≥98% for research and development use .

Why Generic Substitution of 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate Risks Synthetic Route Failure


Although the decahydroisoquinoline scaffold is shared by many in-class compounds, the precise substitution pattern – specifically the regioisomeric 2,3-dicarboxylate arrangement, the mixed ethyl/methyl ester pair, and the 6-oxo oxidation state – is a critical determinant of downstream synthetic utility [1]. The two ester groups exhibit distinct reactivity profiles that enable chemoselective transformations, a feature absent in symmetrical diester analogs such as diethyl or dimethyl 6-oxooctahydroisoquinoline-2,3-dicarboxylates [2]. Furthermore, the compound appears in the patent literature as a defined intermediate within a specific enantioselective synthetic sequence leading to potent AMPA receptor antagonists, implying that alterations to the ester pattern or ketone oxidation state would deviate from the validated route and compromise intermediate crystallinity, reactivity, or chiral resolution outcomes [1][3].

Head-to-Head Evidence: Quantified Differentiation of 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate from Closest Analogs


Patent-Cited Intermediate Status vs. 6-Hydroxy Analog: Validated Synthetic Utility in AMPA Antagonist Route

The target compound (6-oxo derivative) is explicitly cited as an intermediate in granted patents US5527810 and US5670516 for the synthesis of AMPA/KA receptor antagonists, with 14 and 17 occurrences respectively across the patent texts [1]. In contrast, the reduced 6-hydroxy analog (CAS 134388-98-0) and the 6-unsubstituted analog (CAS 115238-59-0) are absent from these key synthetic routes. The differentiation is structural and functional: the 6-ketone serves as a protected carbonyl handle that can be elaborated via reductive amination or organometallic addition, whereas the 6-hydroxy analog requires prior oxidation to reach the same intermediate oxidation state, adding one synthetic step and potentially reducing overall yield [2].

Excitatory amino acid receptor antagonists Decahydroisoquinoline synthesis AMPA receptor pharmacology

Mixed Ethyl/Methyl Diester vs. Symmetrical Diethyl Diester: Orthogonal Deprotection Enables Chemoselective Elaboration

The target compound bears a 3-ethyl ester and a 2-methyl ester, enabling orthogonal deprotection strategies. Under typical saponification conditions (e.g., K₂CO₃/MeOH or LiOH/THF-H₂O), the methyl ester at the 2-position (N-carbomethoxy) hydrolyzes preferentially relative to the 3-ethyl ester, allowing sequential functionalization of the nitrogen and carboxylic acid termini [1]. In contrast, the symmetrical diethyl analog (3,2-diethyl 6-oxooctahydroisoquinoline-2,3-dicarboxylate) and dimethyl analog both lack this inherent chemoselectivity, requiring additional protection/deprotection steps to achieve equivalent regiochemical control [2]. This orthogonal ester strategy is a recurring motif in the Eli Lilly patent family for constructing the 3-carboxylic acid pharmacophore while retaining the N-substituent for SAR exploration.

Chemoselective deprotection Orthogonal ester chemistry Decahydroisoquinoline derivatization

6-Oxo vs. 2,8a-Dicarboxylate Regioisomer: Scaffold Position Determines Downstream Pharmacophore Topology

The target compound features carboxylate esters at positions 2 and 3 of the decahydroisoquinoline ring with a 6-oxo substituent. A commercially available regioisomeric alternative, 2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate (CAS 445312-78-7), places one carboxylate at the 8a bridgehead position rather than at C3 . This regioisomeric difference fundamentally alters the vector of carboxylate extension: the 2,3-dicarboxylate arrangement aligns with the decahydroisoquinoline-3-carboxylic acid pharmacophore required for AMPA receptor antagonism, as established in the SAR studies by Ornstein et al. [1], whereas the 2,8a-dicarboxylate regioisomer positions the second carboxylate in a sterically constrained bridgehead orientation incompatible with the established AMPA pharmacophore model [1].

Regioisomeric scaffold comparison AMPA antagonist pharmacophore Decahydroisoquinoline regioisomers

Commercial Purity and Physical Property Benchmarking: 98% Purity Specification with Defined Density and Boiling Point

The target compound is commercially offered at a purity of NLT 98% (MolCore, CAS 128073-42-7), with measured physical properties including density of 1.192 g/cm³, boiling point of 399.066 °C at 760 mmHg, and flash point of 195.149 °C . By comparison, the 2-tert-butyl 8a-methyl regioisomer (CAS 445312-74-3) and the 6-hydroxy analog (CAS 134388-98-0) are offered at varying purities (typically 95-97%) with less extensively documented physical property data in publicly available sources . The defined density value is particularly relevant for reaction scale-up calculations and solvent partitioning optimizations during workup procedures.

Compound quality control Physical property specification Procurement specification

Stereochemical Specification: Racemic vs. Enantiomerically Pure (3S,4aS,8aR) Form in Patent Literature

The commercially available compound (CAS 128073-42-7) is the racemic form, specified without stereochemical descriptors in its CAS registry entry [1]. However, patent US5527810 also lists the enantiomerically defined (3S,4aS,8aR)-6-oxo variant (InChIKey HAEQCUWBOVQMOJ-UMNHJUIQSA-N) with 3 explicit occurrences, indicating that stereochemistry is a critical parameter for downstream biological activity [2]. The racemic mixture provides a cost-effective starting material for route scouting and methodology development, while the enantiomerically pure form is required for final antagonist synthesis. The commercially available racemate enables researchers to develop and optimize chiral resolution or asymmetric synthesis protocols before committing to the more expensive single-enantiomer procurement.

Stereochemical purity Enantioselective synthesis Chiral decahydroisoquinoline

Evidence-Backed Application Scenarios for 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate Procurement


Replication of Patented AMPA/Kainate Receptor Antagonist Synthetic Routes (Eli Lilly Family)

The strongest evidence-supported application is the use of this compound as an intermediate in the synthesis of decahydroisoquinoline-3-carboxylic acid-based AMPA and kainate receptor antagonists. Patents US5527810 and US5670516 describe multi-step sequences where the mixed ester is elaborated into potent, selective glutamate receptor antagonists [1]. Researchers aiming to reproduce or modify these lead compounds should procure this specific intermediate rather than attempting to substitute with symmetrical diesters or regioisomeric alternatives, as the mixed-ester motif is integral to the chemoselective transformations disclosed in the patents.

Methodology Development for Orthogonal Ester Deprotection on the Decahydroisoquinoline Scaffold

The differentiated ethyl (C3) and methyl (N2) ester pair provides an ideal substrate for developing and benchmarking chemoselective deprotection conditions. The methyl carbamate at N2 and the ethyl ester at C3 exhibit differential susceptibility to nucleophilic cleavage, making this compound a useful test substrate for optimizing reagent systems (e.g., LiI/pyridine, MgBr₂, or enzymatic hydrolysis) that discriminate between methyl and ethyl esters in complex heterocyclic contexts [2]. Successful methodology developed on this scaffold can inform broader applications in alkaloid and pharmaceutical intermediate synthesis.

Chiral Resolution and Asymmetric Synthesis Protocol Development for 3-Substituted Decahydroisoquinolines

As the racemic form is commercially available, this compound serves as an entry point for developing chiral resolution protocols (e.g., diastereomeric salt formation, chiral HPLC method screening) or asymmetric synthetic methods targeting the (3S,4aS,8aR) configuration identified in the patent literature as the biologically relevant stereochemistry for AMPA receptor antagonism [1][3]. Procurement of the racemate enables cost-effective method development before scaling with enantiomerically pure material.

Building Block for Fused Heterocyclic Library Synthesis via 6-Oxo Functionalization

The 6-oxo group provides a reactive carbonyl handle for diversification through reductive amination, Grignard addition, Wittig olefination, or enolate chemistry. Combined with the orthogonal ester protecting groups, this compound enables the construction of focused decahydroisoquinoline libraries with variation at the 6-position while maintaining controlled functionalization at the 2- and 3-positions [2]. The rigid decahydroisoquinoline scaffold imparts conformational constraint that is valued in fragment-based drug discovery and structure-activity relationship studies.

Quote Request

Request a Quote for 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.